![molecular formula C13H22N2O3S B12635180 3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid CAS No. 918824-89-2](/img/structure/B12635180.png)
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid is a complex organic compound with a unique structure that includes a cyano group, an indene derivative, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide variety of products depending on the nucleophile or electrophile used .
Scientific Research Applications
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfonic acid group can engage in hydrogen bonding and ionic interactions. These interactions can affect various biological pathways and processes, making the compound useful for studying enzyme activity, receptor binding, and other biochemical phenomena .
Comparison with Similar Compounds
Similar Compounds
3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid: Similar structure but lacks the cyano group.
3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: Contains a piperazine ring instead of the indene derivative.
Uniqueness
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid is unique due to the presence of the cyano group and the indene derivative, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
918824-89-2 |
|---|---|
Molecular Formula |
C13H22N2O3S |
Molecular Weight |
286.39 g/mol |
IUPAC Name |
3-[(1-cyano-2,3,3a,4,5,6,7,7a-octahydroinden-1-yl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H22N2O3S/c14-10-13(15-8-3-9-19(16,17)18)7-6-11-4-1-2-5-12(11)13/h11-12,15H,1-9H2,(H,16,17,18) |
InChI Key |
TUGAPTLNFUASBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCC2(C#N)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)
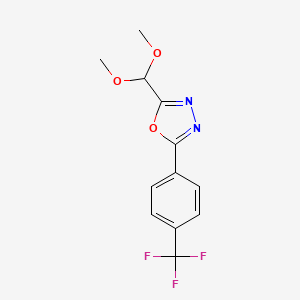
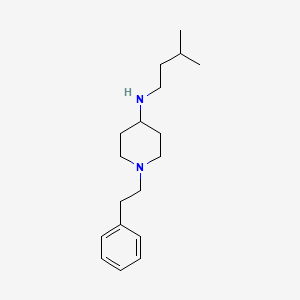

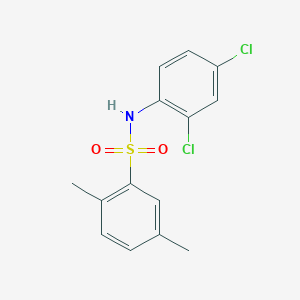
![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)
![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)
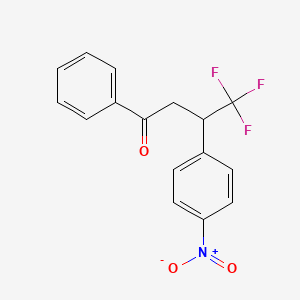
![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
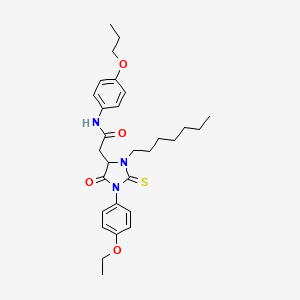
![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)
![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)
